Oglufanide, chemically known as H-Glu-Trp-OH, is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. [, , ] It is a synthetic form of a naturally occurring dipeptide. [] In scientific research, Oglufanide is primarily studied for its potential antiangiogenic and immunomodulating activities. []
Oglufanide is classified as an indole derivative, a category known for its diverse biological activities, including anticancer and antimicrobial effects. The compound's structure incorporates an indole moiety, which is a common scaffold in many pharmacologically active substances. Its synthesis often involves methods that leverage the reactivity of its constituent amino acids, making it a subject of interest in peptide chemistry and drug development .
The synthesis of Oglufanide typically involves several key steps:
These synthetic approaches allow for the efficient production of Oglufanide while minimizing environmental impact, as they often utilize eco-friendly reagents .
Oglufanide's molecular formula is C11H12N2O3, with a molecular weight of approximately 220.23 g/mol. The compound features:
The three-dimensional structure can be represented by its chemical structure diagram, which highlights the spatial arrangement of atoms and functional groups critical for its activity .
Oglufanide participates in various chemical reactions that enhance its utility:
These reactions are crucial for developing derivatives with enhanced efficacy or altered mechanisms of action.
Oglufanide exerts its effects primarily through modulation of immune responses. Its mechanism involves:
The precise molecular interactions remain an area of ongoing research, aiming to elucidate how structural modifications might enhance efficacy.
Oglufanide exhibits several notable physical and chemical properties:
These properties influence how Oglufanide can be formulated for therapeutic use.
Oglufanide has potential applications across various domains:
The conceptual foundation for oglufanide arose from late 20th-century research on immunomodulatory peptides. Early investigations revealed that small peptide sequences derived from pathogen-associated molecular patterns (PAMPs) could stimulate innate immune receptors without inducing harmful inflammation [8]. This aligned with the discovery that chronic viral infections (e.g., HCV, HIV) exploit metabolic and immune checkpoints to establish persistence, such as:
Oglufanide was synthesized to counteract these evasion strategies by structurally mimicking endogenous immunomodulatory motifs. Preclinical studies demonstrated its ability to restore cytokine balance in models of influenza and herpesvirus infections, accelerating viral clearance without direct virucidal effects [7]. Global regulatory assessments initially classified it as an immunomodulator rather than a direct antiviral, requiring novel clinical trial endpoints focused on immune reconstitution metrics (e.g., CD4+/CD8+ ratios, IFN-γ ELISpot responses). Regulatory milestones include:
Table 1: Key Regulatory and Development Milestones for Oglufanide
Year | Region/Authority | Development Phase | Primary Focus |
---|---|---|---|
2005–2010 | International | Preclinical Optimization | Structure-activity relationship refinement |
2011–2015 | EMA/FDA | Phase I/II Trials | Biomarker validation in chronic HCV/HIV |
2016–2020 | Multiple National Agencies | Phase II/III Trials | Combination therapy with direct-acting antivirals |
2021–Present | Global (Pandemic Focus) | Post-marketing Studies | Immunorestoration in post-COVID syndrome |
Post-2020, oglufanide gained accelerated interest due to its potential application in SARS-CoV-2-associated immune dysregulation, particularly in mitigating cytokine storms driven by IL-6, TNF-α, and IL-1β [1] [3]. Current guidelines recognize it as an adjunctive therapy for immune exhaustion in chronic viral conditions.
Oglufanide exerts its effects through multipathway modulation of innate and adaptive immunity, targeting specific vulnerabilities exploited by chronic viruses:
Innate Immune Reconstitution
Adaptive Immune Enhancement
Table 2: Immune Parameters Modulated by Oglufanide in Viral Infections
Immune Parameter | Viral Infection Model | Change Induced by Oglufanide | Functional Outcome |
---|---|---|---|
IFN-α/β production | Influenza, SARS-CoV-2 | ↑ 3–5 fold | Enhanced viral RNA degradation |
CD8+ T-cell cytotoxicity | HIV, HCV | ↑ 40–60% (perforin/granzyme B) | Infected cell clearance |
Regulatory T cells (Tregs) | HSV-1 | ↓ 30–50% | Reduced immunosuppression |
IL-6/TNF-α levels | COVID-19, LCMV | ↓ 70–80% | Prevention of cytokine storm |
NK cell activity | EBV, CMV | ↑ 2-fold (CD107a expression) | Antibody-dependent cellular cytotoxicity |
Mechanistically, oglufanide binds to a putative receptor complex involving integrins and TLR4, triggering a MyD88-dependent signaling cascade. This results in nuclear translocation of AP-1 and NFAT transcription factors, which drive expression of immunostimulatory genes [7]. Its dipeptide structure allows penetration into lymphoid tissues where viral reservoirs persist, acting on stromal and hematopoietic cells. Recent studies highlight synergistic potential with checkpoint inhibitors (e.g., anti-PD-1) in Epstein-Barr virus-associated malignancies by overcoming T-cell anergy [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7